molecular formula C23H14FN3O3 B251793 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Katalognummer B251793
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: XDRDYQZZFHBHJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has been the focus of numerous scientific studies due to its potential therapeutic applications in a variety of diseases, including cancer and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

Wirkmechanismus

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide works by inhibiting the activity of the BTK pathway, which is a critical signaling pathway in B-cell development and function. By blocking this pathway, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide can prevent the proliferation and survival of B-cells, which are often involved in the development of cancer and autoimmune disorders.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been shown to have a selective and potent inhibitory effect on BTK activity, with minimal off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical studies, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been well-tolerated and has shown promising efficacy in animal models of disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in lab experiments is its specificity for the BTK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. Additionally, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has good pharmacokinetic properties, which make it a suitable candidate for in vivo studies. One limitation of using 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is its high cost, which may limit its availability for some research groups.

Zukünftige Richtungen

There are several potential future directions for the study of 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide. One area of interest is the development of combination therapies that include 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide and other targeted inhibitors. Additionally, there is ongoing research to identify biomarkers that can predict response to 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide therapy. Finally, there is interest in exploring the potential use of 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in other diseases, such as multiple sclerosis and inflammatory bowel disease.
Conclusion
5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a promising small molecule inhibitor that targets the BTK pathway and has potential therapeutic applications in various diseases. Its specificity and good pharmacokinetic properties make it a suitable candidate for further research, and ongoing studies are exploring its potential in combination therapies and other diseases.

Synthesemethoden

The synthesis of 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and include 4-fluoroaniline, 2-bromo-4-(4-methylpiperazin-1-yl)pyridine, and 2-furoic acid. The synthesis process has been optimized to produce high yields and purity of the final product.

Eigenschaften

Molekularformel

C23H14FN3O3

Molekulargewicht

399.4 g/mol

IUPAC-Name

5-(4-fluorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H14FN3O3/c24-16-7-3-14(4-8-16)18-11-12-20(29-18)22(28)26-17-9-5-15(6-10-17)23-27-21-19(30-23)2-1-13-25-21/h1-13H,(H,26,28)

InChI-Schlüssel

XDRDYQZZFHBHJS-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F

Kanonische SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.